Cas no 326025-48-3 (2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile)

2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile 化学的及び物理的性質
名前と識別子
-
- SMR000254372
- HMS2548K16
- MLS000375019
- 326025-48-3
- 2-[(2-chloro-6,7-dimethylquinolin-3-yl)methylidene]propanedinitrile
- CHEMBL1346550
- EN300-26581012
- Z56779568
- AKOS034453518
- 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile
-
- インチ: 1S/C15H10ClN3/c1-9-3-12-6-13(5-11(7-17)8-18)15(16)19-14(12)4-10(9)2/h3-6H,1-2H3
- InChIKey: LLFRPPQLQABWDF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(/C=C(\C#N)/C#N)C=C2C=C(C)C(C)=CC2=N1
計算された属性
- せいみつぶんしりょう: 267.0563250g/mol
- どういたいしつりょう: 267.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581012-0.05g |
2-[(2-chloro-6,7-dimethylquinolin-3-yl)methylidene]propanedinitrile |
326025-48-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile 関連文献
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2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrileに関する追加情報
Research Update on 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile (CAS: 326025-48-3)
2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile (CAS: 326025-48-3) is a quinoline-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique chemical structure featuring a chloro-substituted quinoline core and a propanedinitrile moiety, has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The latest research efforts have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.
Recent studies have demonstrated that 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile exhibits promising inhibitory effects against a range of bacterial and fungal pathogens. In vitro assays have shown that the compound disrupts microbial cell membranes and interferes with essential enzymatic pathways, leading to cell death. These findings suggest its potential as a lead compound for developing novel antimicrobial agents, particularly in the face of rising antibiotic resistance. Additionally, molecular docking studies have revealed its ability to bind to key microbial targets, providing insights for further structural modifications to enhance potency.
In the context of cancer research, 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile has shown selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies indicate that the compound induces apoptosis through the activation of intrinsic apoptotic pathways, involving mitochondrial membrane depolarization and caspase activation. Furthermore, it has been observed to inhibit angiogenesis and metastasis in preclinical models, highlighting its multifaceted anticancer potential. Researchers are now exploring its combination with existing chemotherapeutic agents to improve efficacy and reduce side effects.
The synthesis of 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile has also been a subject of optimization. Recent advancements in synthetic methodologies have enabled higher yields and improved purity, facilitating its broader application in biological studies. Green chemistry approaches, such as solvent-free reactions and catalytic methods, are being explored to make the synthesis more environmentally sustainable. These developments are critical for scaling up production and advancing the compound toward clinical evaluation.
Despite its promising properties, challenges remain in the development of 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is also investigating its pharmacokinetics and toxicology profiles to ensure safety and efficacy in vivo. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile (CAS: 326025-48-3) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further drug development. Future research should focus on addressing its limitations and exploring its full therapeutic potential in various disease contexts.
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